molecular formula C19H20BrN3O5S B11377245 4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide

4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide

Cat. No.: B11377245
M. Wt: 482.3 g/mol
InChI Key: GNMUHAXSKHTGMF-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a dimethoxyphenyl group, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonamide group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Uniqueness: 4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the oxadiazole ring and sulfonamide group, which are not found in the similar compounds listed above. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H20BrN3O5S

Molecular Weight

482.3 g/mol

IUPAC Name

4-bromo-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylbenzenesulfonamide

InChI

InChI=1S/C19H20BrN3O5S/c1-4-23(29(24,25)15-8-6-14(20)7-9-15)12-18-21-19(22-28-18)13-5-10-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3

InChI Key

GNMUHAXSKHTGMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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